5-(Pipéridin-4-yl)oxazole

Vue d'ensemble

Description

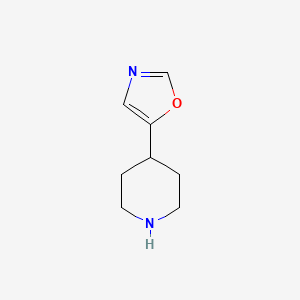

“5-(Piperidin-4-yl)oxazole” is a chemical compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The compound is also known as “5-(piperidin-4-yl)-1,3-oxazole-4-carboxylic acid hydrochloride” and has a molecular weight of 232.67 .

Synthesis Analysis

The synthesis of oxazolines, which are precursors to oxazoles like “5-(Piperidin-4-yl)oxazole”, can be achieved at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .

Molecular Structure Analysis

The molecular structure of “5-(Piperidin-4-yl)oxazole” consists of an oxazole ring and a piperidine ring . The oxazole ring is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The piperidine ring is a six-membered ring with five carbon atoms and one nitrogen atom .

Applications De Recherche Scientifique

- Inhibiteurs de kinases : Le 5-(Pipéridin-4-yl)oxazole sert de pharmacophore dans la conception d’inhibiteurs de kinases. Ces composés ciblent des kinases spécifiques impliquées dans les voies de signalisation cellulaire et ont des applications en thérapie anticancéreuse et dans d’autres maladies .

- Inhibiteurs du VEGFR-2 : Les inhibiteurs du récepteur 2 du facteur de croissance de l’endothélium vasculaire (VEGFR-2) jouent un rôle crucial dans la thérapie anti-angiogénique pour le traitement du cancer .

- Agents immunosuppresseurs : Certains dérivés du this compound présentent des propriétés immunosuppressives, ce qui en fait des candidats potentiels pour la gestion des maladies auto-immunes .

- Agents antiviraux : Les chercheurs ont exploré l’activité antivirale des dérivés de l’oxazole, y compris ceux contenant la partie pipéridine .

- Les dérivés du this compound ont démontré des effets antimicrobiens et antifongiques. Par exemple, certains composés présentent une activité antibactérienne puissante et une activité antifongique modérée .

- Les dérivés de la pipéridine, y compris le this compound, ont été étudiés pour leur potentiel en tant qu’agents antipsychotiques et dans le traitement de la maladie d’Alzheimer .

- Le noyau pipéridine contribue au développement d’agents antihypertenseurs, qui jouent un rôle dans la gestion des affections cardiovasculaires .

- Les chercheurs continuent d’explorer de nouvelles voies de synthèse pour accéder aux dérivés du this compound. Ces méthodes contribuent à la disponibilité du composé pour des études supplémentaires .

Pharmacologie et chimie médicinale

Activité antimicrobienne et antifongique

Neurophamacologie et troubles du SNC

Recherche cardiovasculaire

Biologie chimique et méthodes de synthèse

Évaluation biologique et relation structure-activité (RSA)

Safety and Hazards

The safety data sheet for a similar compound, “piperidin-4-yl-5-(trifluoromethyl)-1H-1,2,3-benzotriazole hydrochloride”, indicates that it may cause respiratory irritation, is harmful if swallowed or in contact with skin, and causes skin and eye irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

Piperidine derivatives, including “5-(Piperidin-4-yl)oxazole”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Analyse Biochimique

Biochemical Properties

5-(Piperidin-4-yl)oxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 5-(Piperidin-4-yl)oxazole has been shown to bind to specific enzymes, modulating their catalytic activity. This interaction often involves non-covalent bonding, such as hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the reaction rate. Additionally, 5-(Piperidin-4-yl)oxazole can interact with proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli .

Cellular Effects

The effects of 5-(Piperidin-4-yl)oxazole on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-(Piperidin-4-yl)oxazole can activate or inhibit specific signaling pathways, leading to changes in cellular behavior such as proliferation, differentiation, and apoptosis. Furthermore, it can alter gene expression by interacting with transcription factors or epigenetic modifiers, thereby affecting the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, 5-(Piperidin-4-yl)oxazole exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, 5-(Piperidin-4-yl)oxazole can act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate access and thereby inhibiting the enzyme’s catalytic activity. Alternatively, it can function as an enzyme activator by stabilizing the enzyme’s active conformation. Additionally, 5-(Piperidin-4-yl)oxazole can influence gene expression by binding to DNA or RNA, affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

The temporal effects of 5-(Piperidin-4-yl)oxazole in laboratory settings have been extensively studied. Over time, this compound exhibits changes in stability and degradation, which can impact its long-term effects on cellular function. In vitro and in vivo studies have shown that 5-(Piperidin-4-yl)oxazole remains stable under specific conditions, but may degrade under others, leading to a decrease in its biological activity. Long-term exposure to 5-(Piperidin-4-yl)oxazole has been associated with sustained changes in cellular behavior, such as altered cell proliferation and differentiation rates .

Dosage Effects in Animal Models

The effects of 5-(Piperidin-4-yl)oxazole vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At higher doses, 5-(Piperidin-4-yl)oxazole can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which the effects plateau or become detrimental .

Metabolic Pathways

5-(Piperidin-4-yl)oxazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound. Additionally, 5-(Piperidin-4-yl)oxazole can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of 5-(Piperidin-4-yl)oxazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester 5-(Piperidin-4-yl)oxazole, influencing its localization and availability for biochemical reactions .

Subcellular Localization

The subcellular localization of 5-(Piperidin-4-yl)oxazole is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 5-(Piperidin-4-yl)oxazole within these compartments can influence its interactions with biomolecules and its overall biological activity .

Propriétés

IUPAC Name |

5-piperidin-4-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-9-4-2-7(1)8-5-10-6-11-8/h5-7,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKSQWPXEJNCPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

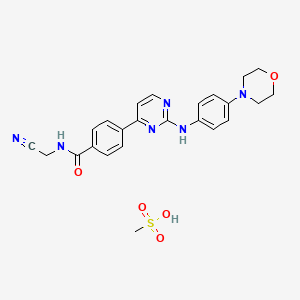

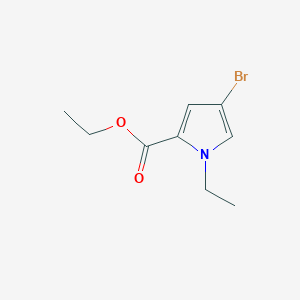

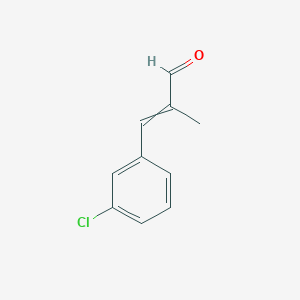

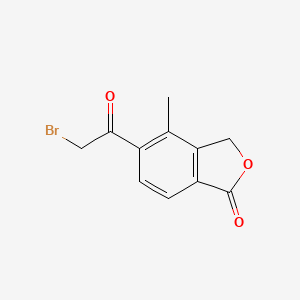

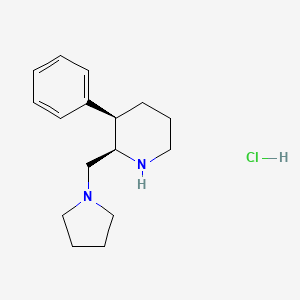

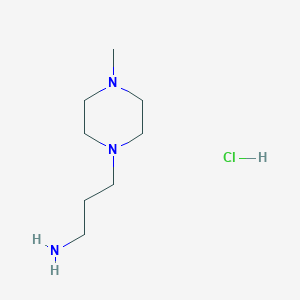

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/no-structure.png)

![3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline](/img/structure/B1513241.png)

![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1513245.png)

![2-(2,3-Dihydro-1-benzofuran-5-yl)-N-{2-[(1H-imidazol-2-yl)disulfanyl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B1513248.png)

![5H-Cyclohepta[b]pyridin-5-amine, 6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)-](/img/structure/B1513254.png)